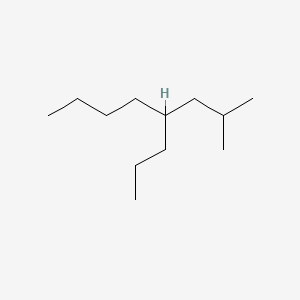

2-Methyl-4-propyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-33-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2-methyl-4-propyloctane |

InChI |

InChI=1S/C12H26/c1-5-7-9-12(8-6-2)10-11(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

FJPVBTBEYVNWCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-propyloctane, a branched alkane with the molecular formula C12H26. This document is intended for researchers, scientists, and professionals in drug development who may encounter this molecule or similar branched alkanes in their work. The guide covers its fundamental properties, predicted spectroscopic characteristics, and relevant safety information. Detailed methodologies for key experimental determinations are also provided to facilitate laboratory work.

Chemical and Physical Properties

This compound is a saturated hydrocarbon. Its physical state at standard temperature and pressure is a liquid.[1][2] Alkanes are nonpolar molecules, rendering them insoluble in water but soluble in nonpolar organic solvents.[2][3][4][5] The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 62184-33-2 | PubChem[6] |

| Molecular Formula | C12H26 | PubChem[6] |

| Molecular Weight | 170.33 g/mol | PubChem[6], Smolecule[7] |

| Boiling Point | 191 °C | ChemicalBook[8][9][10] |

| Melting Point (estimated) | -50.8 °C | ChemicalBook[8][9][10] |

| Density | 0.7491 g/mL | ChemicalBook[8][9][10] |

| Refractive Index | 1.4202 | ChemicalBook[8][9][10] |

| XLogP3 | 6.1 | PubChem[6], Smolecule[7] |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] For small sample volumes, the Thiele tube method is a common and efficient technique.[13]

Methodology:

-

A small sample of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

As the oil is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

The heat is then removed, and the oil bath is allowed to cool.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[13]

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Measurement of Density

The density of a liquid can be determined using a densitometer, which measures the oscillation of a U-shaped tube filled with the sample.[14]

Methodology:

-

Calibrate the densitometer with a reference standard of known density.

-

Inject a small, bubble-free sample of this compound into the U-tube.

-

The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.

-

The density is calculated and displayed by the instrument, often with temperature correction.[14]

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[15] It is a characteristic property that can be used for identification and purity assessment. A digital refractometer is commonly used for this measurement.[16]

Methodology:

-

Calibrate the refractometer using a standard with a known refractive index.

-

Place a few drops of this compound onto the prism surface of the refractometer.

-

Close the cover and allow the sample temperature to stabilize.

-

The instrument will automatically measure and display the refractive index, typically at the sodium D-line (589 nm).[15]

Spectroscopic Properties (Predicted)

Mass Spectrometry (MS)

In mass spectrometry, branched alkanes undergo characteristic fragmentation patterns.[6][8][17] Cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[6][17][18]

For this compound, the following fragmentation patterns are expected under electron ionization (EI):

-

Molecular Ion (M+) : A peak at m/z = 170, corresponding to the molecular weight, may be observed but is expected to be of low intensity.[17]

-

Major Fragments :

-

Loss of a propyl group (C3H7, 43 amu) from the 4-position, leading to a fragment at m/z = 127.

-

Loss of a methyl group (CH3, 15 amu) from the 2-position.

-

Cleavage at the 4-position can also lead to other fragments.

-

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of this compound will show signals in the upfield region (typically 0.7-1.5 ppm) characteristic of protons on sp³ hybridized carbons.[19] The signals will be complex due to the number of chemically non-equivalent protons and spin-spin splitting.

-

¹³C NMR : The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.[20] The chemical shifts will be in the typical range for alkanes. Due to symmetry, some carbons may be equivalent and produce a single signal.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.[9][21]

-

C-H stretching : Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[21]

-

C-H bending : Absorptions for methyl (-CH3) and methylene (B1212753) (-CH2-) groups will appear in the 1350-1470 cm⁻¹ region.[21]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling liquid alkanes should be followed. Liquid alkanes are generally flammable and can cause skin and eye irritation upon contact.[22][23] Inhalation of vapors may cause respiratory irritation. Good laboratory practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are essential.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound. The provided experimental methodologies and predicted spectroscopic data offer a valuable resource for researchers and scientists. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. Alkanes, C12-15-branched and linear - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. faculty.weber.edu [faculty.weber.edu]

- 16. mt.com [mt.com]

- 17. GCMS Section 6.9.2 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 19. Alkanes | OpenOChem Learn [learn.openochem.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. lookchem.com [lookchem.com]

- 23. cdn.chemservice.com [cdn.chemservice.com]

2-Methyl-4-propyloctane physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-propyloctane

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26. As a saturated hydrocarbon, it is a member of a broad class of organic compounds primarily used as solvents, lubricants, and fuels. This technical guide provides a comprehensive summary of the known physical properties of this compound. The data presented herein is compiled from various chemical databases. It is important to note that for highly specific, non-commercial compounds such as this, many physical properties are derived from computational estimations rather than direct experimental measurement. This document also outlines the general experimental protocols typically employed for determining such properties and clarifies the compound's role, or lack thereof, in biological contexts.

Physical and Chemical Properties

The core physical and chemical identifiers for this compound are summarized in the table below. These values are essential for researchers in chemical synthesis, materials science, and computational chemistry.

| Property | Value | Notes |

| IUPAC Name | This compound[1][2] | - |

| CAS Number | 62184-33-2[1][3] | - |

| Molecular Formula | C12H26[1][4] | - |

| Molecular Weight | 170.33 g/mol [1][4] | - |

| Boiling Point | 191°C[4][5] | Estimated Value |

| Melting Point | -50.8°C[4][5] | Estimated Value |

| Density | 0.7491 g/cm³ | Estimated Value |

| Refractive Index | 1.4202 | Estimated Value |

Experimental Protocols

While specific experimental procedures for the determination of physical properties for this compound are not detailed in the available literature, the following represents standard methodologies used for characterizing similar liquid alkanes.

1. Boiling Point Determination:

-

Method: Micro-distillation or the Siwoloboff method.

-

Protocol: A small sample of the compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point. For high-purity substances, this temperature remains constant throughout the distillation process.

2. Melting Point Determination:

-

Method: Capillary Tube Method using a calibrated melting point apparatus.

-

Protocol: A small, powdered sample of the solidified compound is packed into a capillary tube. The tube is heated in a controlled manner. The temperature range from the first appearance of liquid (thawing) to the complete liquefaction of the sample is recorded as the melting point range. The estimated value of -50.8°C suggests this would require a cryostat for measurement.

3. Density Measurement:

-

Method: Pycnometry or Digital Density Meter.

-

Protocol: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the sample liquid, and weighed again at a controlled temperature. The density is calculated by dividing the mass of the liquid by the known volume. Alternatively, a digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to its density.

4. Refractive Index Measurement:

-

Method: Abbe Refractometer.

-

Protocol: A few drops of the liquid sample are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the critical angle of refraction is measured. This angle is used by the instrument to calculate the refractive index, typically at the sodium D-line (589 nm) and at a standard temperature (e.g., 20°C).

Caption: A generalized workflow for the experimental characterization of a liquid organic compound.

Biological Activity and Signaling Pathways

For professionals in drug development, understanding a compound's interaction with biological systems is paramount. In the case of this compound, its chemical nature as a saturated alkane dictates its biological activity profile.

Saturated hydrocarbons are characterized by strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. This structure results in low chemical reactivity. They do not possess functional groups that typically engage in the specific, high-affinity interactions (e.g., hydrogen bonding, ionic interactions, receptor binding) that define the activity of pharmaceutical agents.

Consequently, this compound is not known to be an effector of any biological signaling pathways. Its interactions with biological systems are expected to be nonspecific, primarily driven by hydrophobic effects, such as partitioning into lipid membranes. Such interactions do not constitute a specific signaling event. Therefore, no signaling pathway diagrams involving this compound are available or relevant.

Caption: Logical relationship explaining the lack of biological signaling activity for alkanes.

References

An In-depth Technical Guide to 2-Methyl-4-propyloctane (CAS: 62184-33-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Methyl-4-propyloctane based on available chemical data and general principles for branched alkanes. As of the date of this publication, specific in-depth research, including biological activity, detailed toxicology, and established experimental protocols for this particular compound, is limited in publicly accessible scientific literature. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a saturated branched-chain alkane with the chemical formula C12H26. As a member of the dodecane (B42187) isomer family, its physical and chemical properties are of interest in various fields, including fuel and lubricant technology, and as a reference compound in analytical chemistry. This guide summarizes its known properties, provides theoretical and generalized experimental protocols for its synthesis and analysis, and discusses its toxicological profile based on data from related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are derived from chemical databases and computational models.

| Property | Value | Source |

| CAS Number | 62184-33-2 | [1] |

| Molecular Formula | C12H26 | [2][3] |

| Molecular Weight | 170.33 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Boiling Point (estimated) | 191 °C | [3] |

| Density (estimated) | 0.7491 g/mL | [3] |

| Canonical SMILES | CCCCC(CCC)CC(C)C | [2] |

| InChI Key | FJPVBTBEYVNWCA-UHFFFAOYSA-N | [1] |

Synthesis and Analysis

General Synthesis Approach

A common strategy for synthesizing branched alkanes involves the use of Grignard reagents followed by dehydration and hydrogenation.[4] This multi-step process allows for the controlled construction of the carbon skeleton.

A potential synthetic workflow is outlined below:

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

The primary focus of this guide is on two powerful and versatile methods for carbon-carbon bond formation: the Corey-House synthesis and Grignard reagent-based approaches. These methods offer high yields and functional group tolerance, making them suitable for the construction of intricate molecular architectures.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 2-Methyl-4-propyloctane, suggests several possible disconnections. The most logical approaches involve the formation of a key carbon-carbon bond at or near the branching points.

Caption: Retrosynthetic analysis of this compound.

Method 1: Corey-House Synthesis

The Corey-House reaction is a highly effective method for coupling two different alkyl groups, making it an excellent choice for synthesizing unsymmetrical alkanes like this compound.[1][2] This reaction involves the preparation of a lithium dialkylcuprate (Gilman reagent) which then reacts with an alkyl halide.[1][2] For a high yield, the alkyl halide should ideally be primary, while the lithium dialkylcuprate can be primary, secondary, or tertiary.[2]

Proposed Synthetic Route via Corey-House Synthesis

This proposed route involves the reaction of lithium di(sec-butyl)cuprate with 1-bromo-2-methylhexane (B35086).

Table 1: Reagents and Conditions for Corey-House Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1 | sec-Butyl bromide | Lithium metal, dry diethyl ether | sec-Butyllithium (B1581126) |

| 2 | sec-Butyllithium | Copper(I) iodide (CuI), dry diethyl ether | Lithium di(sec-butyl)cuprate |

| 3 | Lithium di(sec-butyl)cuprate, 1-bromo-2-methylhexane | Dry diethyl ether, room temperature | This compound |

Experimental Protocol: Corey-House Synthesis

Step 1: Preparation of sec-Butyllithium

-

All glassware must be rigorously dried to exclude moisture.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place lithium metal (2.0 equivalents) in dry diethyl ether.

-

A solution of sec-butyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from the dropping funnel.

-

The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux until the lithium is consumed.

Step 2: Formation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)

-

The freshly prepared sec-butyllithium solution is cooled to 0 °C.

-

Copper(I) iodide (CuI, 0.5 equivalents) is added portion-wise under a positive pressure of nitrogen.

-

The mixture is stirred at 0 °C for approximately 30 minutes to form the lithium di(sec-butyl)cuprate.

Step 3: Coupling Reaction

-

A solution of 1-bromo-2-methylhexane (1.0 equivalent) in dry diethyl ether is added dropwise to the Gilman reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Caption: Workflow for the Corey-House synthesis of this compound.

Method 2: Grignard Reagent Synthesis

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds.[3] A versatile two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the corresponding alkane.[3]

Proposed Synthetic Route via Grignard Reagent

This route involves the reaction of propylmagnesium bromide with 2-methyl-4-octanone (B1585218), followed by reduction of the resulting tertiary alcohol.

Table 2: Reagents and Conditions for Grignard Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Propyl bromide | Magnesium turnings, dry diethyl ether | Propylmagnesium bromide (Grignard Reagent) |

| 2 | Propylmagnesium bromide, 2-methyl-4-octanone | 1. Dry diethyl ether\n2. Aqueous NH4Cl workup | 2-Methyl-4-propyl-4-octanol |

| 3 | 2-Methyl-4-propyl-4-octanol | Strong acid (e.g., H2SO4), heat (for dehydration) followed by catalytic hydrogenation (H2, Pd/C) OR Wolff-Kishner/Clemmensen reduction | This compound |

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of Propylmagnesium Bromide

-

Ensure all glassware is oven-dried.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small amount of dry diethyl ether and a crystal of iodine to activate the magnesium.[3]

-

A solution of propyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.[3]

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

Step 2: Reaction with Ketone to Form Tertiary Alcohol

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 2-methyl-4-octanone (1.0 equivalent) in dry diethyl ether is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.[3]

-

The reaction is carefully quenched by pouring it over a mixture of crushed ice and saturated aqueous ammonium chloride solution.[3]

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 3: Reduction of the Tertiary Alcohol

-

Method A: Dehydration followed by Hydrogenation

-

The crude tertiary alcohol is heated with a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) to induce dehydration, forming a mixture of alkene isomers.

-

The resulting alkene mixture is then subjected to catalytic hydrogenation (e.g., H2 gas over a palladium on carbon catalyst) to yield this compound.

-

-

Method B: Direct Reduction (e.g., Wolff-Kishner or Clemmensen Reduction of a corresponding ketone)

-

Alternatively, the tertiary alcohol can be oxidized to the corresponding ketone, which can then be reduced to the alkane using standard methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction. However, this is a longer route. The dehydration-hydrogenation sequence is generally more direct for this substrate.

-

Caption: Workflow for the Grignard synthesis of this compound.

Data Presentation

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62184-33-2[4][5][6][7] |

| Molecular Formula | C12H26[4][7][8] |

| Molecular Weight | 170.33 g/mol [4][7][8] |

| Boiling Point | 191°C (estimated)[8] |

| Density | 0.7491 g/cm³ (estimated)[8] |

| Refractive Index | 1.4202 (estimated)[8] |

| IUPAC Name | This compound[4][7] |

Note: The physical properties are estimated as experimental data for this specific compound is not widely published.

Conclusion

The synthesis of this compound can be effectively achieved through established organometallic methodologies. The Corey-House synthesis offers a direct and high-yielding route for coupling two distinct alkyl fragments.[9][10] The Grignard reagent-based synthesis provides a flexible, two-step alternative via a tertiary alcohol intermediate, which is then reduced to the final alkane.[3] The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide offer a solid foundation for the successful synthesis of this compound and other structurally related branched alkanes. It is imperative that all reactions are carried out under anhydrous conditions by appropriately trained personnel, given the reactivity of the organometallic intermediates.[11][12]

References

- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. octane, 2-methyl-4-propyl- [webbook.nist.gov]

- 6. This compound | CAS#:62184-33-2 | Chemsrc [chemsrc.com]

- 7. Buy this compound | 62184-33-2 [smolecule.com]

- 8. This compound [chemicalbook.com]

- 9. collegedunia.com [collegedunia.com]

- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 2-methyl-4-propyloctane, including its physicochemical properties, synthesis, analytical methods, and toxicological considerations. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry and drug development who may encounter or work with this and similar long-chain branched alkanes.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be understood in the context of its isomers. The branching in its structure influences its physical characteristics, such as boiling point and density, when compared to its linear isomer, n-dodecane, and other branched isomers.

| Property | This compound (Estimated) | n-Dodecane (Experimental) | 2-Methylundecane (B1362468) (Experimental) | 4-Methylundecane (B1196022) (Experimental) | 2,2-Dimethyldecane (Experimental) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 170.34 | 170.34 | 170.34 | 170.34 | 170.34 |

| Boiling Point (°C) | 191 | 215-217[1][2] | 210[3] | 209.8[4] | 201[5] |

| Melting Point (°C) | -50.8 | -9.6 to -12[1][2] | -46.8[3] | -67.9[4] | N/A |

| Density (g/mL at 20°C) | 0.749 | 0.749-0.753[2][6] | ~0.74 | 0.75 | 0.744 |

| Refractive Index (at 20°C) | 1.420 | 1.421-1.422 | ~1.409 | 1.423[4] | 1.419[5] |

| CAS Number | 62184-33-2 | 112-40-3 | 7045-71-8 | 2980-69-0 | 17302-37-3[5] |

Synthesis and Purification

The synthesis of unsymmetrical branched alkanes like this compound can be effectively achieved through carbon-carbon bond-forming reactions. The Corey-House synthesis is a particularly suitable method.

Experimental Protocol: Synthesis via Corey-House Reaction

This protocol describes a plausible synthetic route to this compound.

Objective: To synthesize this compound by coupling an appropriate alkyl halide with a lithium dialkylcuprate (Gilman reagent).

Materials:

-

Lithium metal

-

Copper(I) iodide

-

1-bromo-4-propyloctane (or a suitable precursor)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Isopropyllithium (B161069): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place lithium metal shavings. Add anhydrous diethyl ether. From the dropping funnel, add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether dropwise. The reaction should initiate, indicated by a gentle reflux. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Formation of Lithium Diisopropylcuprate (Gilman Reagent): Cool the isopropyllithium solution to 0°C in an ice bath. In a separate flask, suspend copper(I) iodide in anhydrous THF and cool to 0°C. Slowly add the isopropyllithium solution to the copper(I) iodide suspension under an inert atmosphere. The solution will change color, indicating the formation of the Gilman reagent.

-

Coupling Reaction: To the freshly prepared Gilman reagent at 0°C, add a solution of 1-bromo-4-propyloctane in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Corey-House synthesis.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity and confirm the molecular weight of the synthesized this compound.

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-1 or similar nonpolar phase).

-

Mass spectrometer (electron ionization source).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Carrier Gas: Helium, at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Expected Results: The gas chromatogram should show a single major peak. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of C₁₂H₂₆. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.

Expected NMR Spectral Data

-

¹H NMR: The spectrum will be complex due to the lack of symmetry. Protons on methyl groups will appear as doublets or triplets in the upfield region (around 0.8-1.0 ppm). Methylene and methine protons will resonate in the range of 1.2-1.6 ppm.

-

¹³C NMR: The spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts will be in the typical aliphatic region (10-40 ppm).

Biological Activity and Toxicological Assessment

Branched alkanes are generally considered to have low biological activity. However, their metabolism and potential for toxicity are important considerations, especially for industrial applications.

Metabolic Pathway: Cytochrome P450-mediated Oxidation

The primary metabolic pathway for alkanes in mammals is oxidation by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion.

Caption: Generalized metabolic pathway of a branched alkane via cytochrome P450 oxidation.

Toxicological Evaluation Workflow

The toxicological risk of an industrial chemical like this compound is assessed through a structured process.

Caption: A typical workflow for the toxicological risk assessment of a chemical substance.[7]

For C9-C12 isoalkanes, toxicological data suggests low acute oral, dermal, and inhalation toxicity. They are not typically skin or eye irritants, nor are they skin sensitizers. The primary hazard associated with these substances is aspiration if swallowed, which can cause lung damage.

References

Stereoisomers of 2-Methyl-4-propyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereoisomerism of 2-Methyl-4-propyloctane, a branched alkane with the molecular formula C₁₂H₂₆. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. This document outlines the structural relationships between these stereoisomers, discusses their potential physicochemical properties, and provides a detailed experimental protocol for their separation and characterization using chiral gas chromatography (GC). The information presented is intended to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and analytical chemistry.

Introduction to the Stereochemistry of this compound

This compound is a saturated hydrocarbon featuring an octane (B31449) backbone with a methyl group at the second carbon and a propyl group at the fourth carbon. The presence of these substituents at positions 2 and 4 gives rise to two chiral centers, which are carbon atoms bonded to four different groups. Consequently, this compound can exist as 2² = 4 stereoisomers.

These stereoisomers can be classified into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The four stereoisomers of this compound are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers constitute one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. The relationship between any member of one pair and any member of the other pair is diastereomeric.

Physicochemical Properties of Stereoisomers

Enantiomers have identical physical and chemical properties in an achiral environment. This includes boiling point, melting point, density, and solubility. Their distinguishing characteristic is their interaction with plane-polarized light, where they rotate the light to an equal but opposite degree. They may also exhibit different biological activities and interactions with other chiral molecules.

Diastereomers , on the other hand, have different physical and chemical properties. This means that the two pairs of enantiomers of this compound are expected to have different boiling points, melting points, densities, and solubilities from each other. These differences, although potentially slight for structurally similar alkanes, form the basis for their separation.

| Property | (2R, 4R) vs. (2S, 4S) | (2R, 4R) vs. (2R, 4S) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility | Identical in achiral solvents | Different in all solvents |

| Specific Rotation | Equal in magnitude, opposite in sign | Unrelated |

| Interaction with Chiral Media | Different (e.g., chiral stationary phases) | Different |

Experimental Protocol: Separation by Chiral Gas Chromatography

The most effective method for the separation of volatile stereoisomers, such as those of this compound, is chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Instrumentation and Consumables

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Capillary Column: A column coated with a derivatized cyclodextrin-based CSP is recommended for the separation of non-functionalized alkanes. An example would be a column with a stationary phase of octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin.

-

Carrier Gas: High-purity helium or hydrogen.

-

Sample Preparation: The sample of this compound should be dissolved in a volatile, achiral solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1 mg/mL).

GC Method Parameters

| Parameter | Recommended Setting |

| Injector Temperature | 200 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C, and hold for 5 minutes. |

| Detector Temperature | 250 °C (FID) |

Expected Results

Under these conditions, it is anticipated that all four stereoisomers will be resolved. The two pairs of enantiomers will likely elute as two sets of peaks. Within each set, the two enantiomers will have distinct retention times. The diastereomeric pairs will also exhibit different retention times from each other. The elution order will depend on the specific interactions between the stereoisomers and the chiral stationary phase.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as a logical diagram.

Caption: Relationships between the stereoisomers of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the stereoisomers of this compound. The presence of two chiral centers leads to the existence of four distinct stereoisomers, comprising two pairs of enantiomers. While specific physicochemical data for these isomers are not documented, their properties can be inferred from the principles of stereochemistry. A detailed experimental protocol for their separation via chiral gas chromatography has been presented, offering a practical approach for their analysis. The provided visualizations and structured data are intended to aid researchers in understanding and investigating the stereochemical complexity of this and similar branched alkanes.

2-Methyl-4-propyloctane: An Analysis of a Hypothetical Compound

An in-depth review of the scientific literature reveals no specific discovery, historical context, or documented biological activity for the chemical compound 2-Methyl-4-propyloctane. This suggests that the molecule is likely a hypothetical or exceptionally obscure substance with no significant presence in published research.

The structure of this compound, a branched alkane, can be readily deduced from its IUPAC name. However, a thorough search of chemical databases and scientific journals does not yield any information regarding its synthesis, characterization, or application in any field of study. Consequently, there is no quantitative data, experimental protocols, or established signaling pathways associated with this specific molecule to report.

While the user's request for a detailed technical guide is comprehensive, the foundational information required to construct such a document—namely, primary research on this compound—is absent from the public scientific record. Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways.

Hypothetical Experimental Workflow

In the absence of concrete data, a general workflow for the investigation of a novel, hypothetical compound like this compound can be proposed. This serves as a conceptual framework for the type of research that would be necessary to establish the scientific record requested.

Figure 1: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

This diagram illustrates a logical progression from the initial synthesis and confirmation of a new molecule's structure to its biological evaluation and preclinical assessment. Each step would generate the quantitative data and experimental protocols that are currently unavailable for this compound. Without the execution of such a research program, the core requirements for an in-depth technical guide on this specific compound cannot be met.

A Theoretical and Computational Analysis of 2-Methyl-4-propyloctane: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-4-propyloctane, a branched alkane isomer of dodecane (B42187) (C12H26). Due to the scarcity of direct experimental and theoretical data for this specific isomer, this paper outlines a representative framework for its analysis based on established computational chemistry principles for branched alkanes. The guide details protocols for conformational analysis, quantum chemical calculations for thermodynamic and spectroscopic properties, and presents expected physicochemical properties in a structured format. This document serves as a methodological reference for researchers investigating the properties and behavior of complex alkanes in various scientific and industrial applications.

Introduction

Branched alkanes are fundamental components of many chemical systems, from fuels and lubricants to serving as hydrophobic moieties in larger, biologically active molecules. Their three-dimensional structure and conformational flexibility are key determinants of their physical and chemical properties. This compound, as a specific isomer of dodecane, presents a case study for the application of modern computational techniques to elucidate its structural and energetic landscape. Theoretical studies provide a powerful avenue to understand these properties at a molecular level, complementing and guiding experimental investigations.

This whitepaper details the standard computational workflows and theoretical underpinnings for the comprehensive analysis of a branched alkane such as this compound.

Physicochemical and Thermodynamic Properties

| Property | Value (Estimated/Computed) | Unit | Source/Methodology |

| Molecular Identity | |||

| IUPAC Name | This compound | - | Standard nomenclature |

| Molecular Formula | C₁₂H₂₆ | - | |

| Molecular Weight | 170.33 | g/mol | [1] |

| CAS Number | 62184-33-2 | - | [1] |

| Thermodynamic Properties | |||

| Molar Volume (estimated) | ~245 | cm³/mol | Estimation based on dodecane isomers |

| Boiling Point (estimated) | 210 - 215 | °C | Branched alkanes typically have lower boiling points than their linear isomers (n-dodecane: 216.3 °C).[2] |

| Heat of Formation (gas) | -350 to -360 | kJ/mol | DFT Calculations (e.g., using B3LYP functional) |

| Structural Properties | |||

| Rotatable Bonds | 7 | - | |

| Stereocenters | 2 | - | At C2 and C4 |

Theoretical Study Workflow

A typical theoretical investigation of a branched alkane like this compound follows a multi-step computational workflow. This process begins with the generation of an initial 3D structure and proceeds through conformational analysis to identify stable isomers, followed by high-level quantum chemical calculations to obtain accurate energetic and spectroscopic data.

Caption: A generalized workflow for the theoretical analysis of this compound.

Methodologies and Protocols

This section provides detailed descriptions of the computational methods employed in the theoretical study of this compound.

Conformational Analysis

The conformational landscape of a flexible molecule like this compound is vast. A thorough search is necessary to identify the global minimum and other low-energy conformers that may be populated at room temperature.

Protocol:

-

Initial 3D Structure Generation: An initial 3D structure of this compound is generated from its SMILES string (CCCCC(CCC)CC(C)C).

-

Molecular Mechanics Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step rapidly explores the potential energy surface to identify a large number of possible conformers.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers (e.g., within 10-15 kJ/mol of the lowest energy structure) is selected for further analysis.

Quantum Chemical Calculations

For higher accuracy, the selected conformers are subjected to quantum chemical calculations using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.

Protocol:

-

Geometry Optimization: The geometry of each selected conformer is optimized using a DFT method, such as the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d)). This step refines the molecular structure to a stationary point on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) if computationally feasible. Branched alkanes are known to be more thermodynamically stable than their linear isomers due to a combination of electrostatic and electron correlation effects.[1][3]

Logical Relationships in Stability Analysis

The overall stability of a given conformer is determined by a balance of several intramolecular forces. The following diagram illustrates the key energetic contributions that are evaluated during a theoretical analysis.

Caption: Key factors influencing the conformational stability of branched alkanes.

Conclusion

While this compound itself has not been the subject of extensive theoretical investigation, the methodologies and principles outlined in this whitepaper provide a robust framework for its computational analysis. By employing a combination of molecular mechanics and quantum chemical calculations, it is possible to thoroughly characterize its conformational space, determine its thermodynamic properties, and predict its spectroscopic signatures. This approach is broadly applicable to other branched alkanes and is a valuable tool in materials science, fuel development, and medicinal chemistry where molecular structure and properties are of critical importance.

References

Methodological & Application

Application Note: Analysis of 2-Methyl-4-propyloctane by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of the branched alkane 2-Methyl-4-propyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes are a class of hydrocarbons relevant in various fields, including petroleum analysis and as potential biomarkers. The methodology outlined here offers a robust framework for the separation, identification, and quantification of this compound in complex mixtures. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, this document includes a predicted fragmentation pattern for this compound to aid in its mass spectral identification.

Introduction

This compound is a saturated branched-chain hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] The analysis of such isomers can be challenging due to their similar physical properties.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it well-suited for the analysis of complex hydrocarbon mixtures.[4]

This application note details a comprehensive GC-MS method for the analysis of this compound. The protocol is designed to provide reliable and reproducible results for both qualitative identification and quantitative measurements.

Experimental Protocols

Materials and Reagents

-

Solvent: Hexane (B92381) or Pentane (GC grade or higher)

-

Standard: this compound (if available, or a suitable branched alkane standard)

-

Internal Standard (for quantification): A non-interfering deuterated alkane or a different, well-resolved branched alkane (e.g., undecane (B72203) or tridecane).

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

If performing quantitative analysis, add the internal standard to each calibration standard and sample at a fixed concentration.

-

-

Sample Extraction (from a matrix):

-

For liquid samples, a simple dilution with hexane may be sufficient.

-

For solid or semi-solid matrices, a solvent extraction (e.g., Soxhlet or sonication) with hexane may be necessary. The specific extraction procedure will depend on the sample matrix.

-

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating branched alkanes.[3][5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-300

-

Scan Speed: 1000 amu/s

-

Data Presentation

Predicted Mass Spectrum of this compound

The mass spectrum of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[6] The molecular ion peak (M+) for highly branched alkanes may be weak or absent.[6] For this compound (M+ = 170), the fragmentation is expected to occur preferentially at the C4 position due to the propyl group, and at the C2 position due to the methyl group. The loss of the largest alkyl group at a branch point is generally favored.[6]

Table 1: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment Ion |

| 127 | [M - C3H7]+ | [C9H19]+ |

| 113 | [M - C4H9]+ | [C8H17]+ |

| 99 | [M - C5H11]+ | [C7H15]+ |

| 85 | [M - C6H13]+ | [C6H13]+ |

| 71 | [M - C7H15]+ | [C5H11]+ |

| 57 | [M - C8H17]+ | [C4H9]+ |

| 43 | [M - C9H19]+ | [C3H7]+ |

Note: The relative abundances of these ions will depend on the stability of the resulting carbocations.

Quantitative Analysis Data

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Example Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (min) | User-determined |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | User-determined |

| Limit of Quantification (LOQ) | User-determined |

| Recovery (%) | User-determined |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The use of a non-polar capillary column allows for effective chromatographic separation, while the mass spectrometric detection provides definitive identification based on the characteristic fragmentation pattern. This methodology can be readily adapted for the analysis of other branched alkanes and is suitable for implementation in research and quality control laboratories.

References

- 1. This compound | CAS#:62184-33-2 | Chemsrc [chemsrc.com]

- 2. This compound | C12H26 | CID 21201043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-4-propyloctane | 62184-35-4 | Benchchem [benchchem.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

Application Note: ¹H and ¹³C NMR Spectroscopy of 2-Methyl-4-propyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons like 2-Methyl-4-propyloctane, NMR provides critical information about the molecular framework, including the number and connectivity of chemically distinct proton and carbon atoms. This application note presents detailed protocols for sample preparation and data acquisition for ¹H and ¹³C NMR analysis of this compound. It also includes predicted spectral data and logical diagrams to aid in spectral interpretation.

Predicted NMR Data

Due to the presence of a chiral center at the C4 position, this compound lacks symmetry, rendering most carbon and proton environments chemically non-equivalent. The predicted chemical shifts are based on typical values for aliphatic hydrocarbons.[1][2][3] Protons on alkyl groups are highly shielded and generally appear between 0.7 and 1.5 ppm.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct, albeit closely spaced, chemical shifts and complex splitting patterns from spin-spin coupling.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Primary CH₃ | 0.8 - 1.0 | Doublet, Triplet | 12H |

| Secondary CH₂ | 1.1 - 1.4 | Multiplet | 10H |

| Tertiary CH | 1.4 - 1.7 | Multiplet | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the 12 carbon atoms due to the molecule's asymmetry. Carbons in different local environments (primary, secondary, tertiary) will resonate at characteristic chemical shifts.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 45 |

Experimental Protocols

Protocol 1: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6][7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[5][8] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the deuterium (B1214612) lock.[4][5]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[4]

-

Internal Standard: Add a small amount (1-2 µL) of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

The following are typical parameters for acquiring a standard 1D proton NMR spectrum.

| Parameter | Value | Description |

| Spectrometer Frequency | 400 MHz | The operating frequency of the instrument. |

| Pulse Program | zg30 | A standard 30-degree pulse experiment. |

| Solvent | CDCl₃ | Deuterated solvent used for the sample. |

| Temperature | 298 K | Standard room temperature measurement. |

| Spectral Width (SW) | 20 ppm | Frequency range to be observed, centered on the aliphatic region.[9] |

| Number of Scans (NS) | 8 - 16 | Number of FIDs co-added to improve signal-to-noise. |

| Acquisition Time (AT) | ~3-4 s | The duration for which the FID is recorded.[9][10] |

| Relaxation Delay (D1) | 1 - 2 s | A delay between scans to allow for nuclear relaxation. |

| Number of Points (NP) | 32k - 64k | The number of data points defining the spectrum.[9] |

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)

Acquiring a ¹³C spectrum typically requires more scans due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

| Parameter | Value | Description |

| Spectrometer Frequency | 100 MHz | The corresponding ¹³C frequency for a 400 MHz ¹H instrument. |

| Pulse Program | zgpg30 | A standard 30-degree pulse experiment with proton decoupling. |

| Solvent | CDCl₃ | Deuterated solvent used for the sample. |

| Temperature | 298 K | Standard room temperature measurement. |

| Spectral Width (SW) | 250 ppm | A wider frequency range is needed to cover all carbon chemical shifts. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is required for adequate signal-to-noise. |

| Acquisition Time (AT) | ~1-2 s | The duration for which the FID is recorded. |

| Relaxation Delay (D1) | 2 s | A standard delay to allow for carbon nuclei relaxation. |

| Number of Points (NP) | 64k | The number of data points defining the spectrum. |

Protocol 4: Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H spectra, the relative areas under each peak are integrated to determine the ratio of protons giving rise to each signal.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scribd.com [scribd.com]

- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

Application Notes and Protocols for Mass Spectrometry of 2-Methyl-4-propyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 2-Methyl-4-propyloctane using mass spectrometry. It includes a comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of expected quantitative data, and a discussion of the characteristic fragmentation patterns of this branched alkane. The provided methodologies are intended to assist researchers in identifying and quantifying this compound in various sample matrices.

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3] The analysis of such hydrocarbons is crucial in various fields, including geochemistry, environmental analysis, and the petroleum industry. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these compounds.

The mass spectra of branched alkanes are characterized by specific fragmentation patterns that provide structural information.[4][5] Upon electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes fragmentation. For branched alkanes, cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[5][6] The relative abundance of the molecular ion peak is typically lower for branched alkanes compared to their straight-chain isomers due to the increased stability of the fragment ions.[7]

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to show a series of characteristic fragment ions. The molecular ion peak ([C₁₂H₂₆]⁺˙) is expected at a mass-to-charge ratio (m/z) of 170. Due to the branched nature of the molecule, this peak may be of low intensity.[5][7] The primary fragmentation will occur at the C-C bonds adjacent to the branching points at C4 and C2.

Table 1: Predicted Prominent Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Structure | Notes |

| 170 | [C₁₂H₂₆]⁺˙ | Molecular Ion | Expected to be of low abundance. |

| 155 | [C₁₁H₂₃]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the C2 position. |

| 127 | [C₉H₁₉]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical from the C4 position. |

| 113 | [C₈H₁₇]⁺ | Cleavage at C4-C5 bond | Formation of a stable secondary carbocation. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C3 bond | Formation of a stable secondary carbocation. |

| 71 | [C₅H₁₁]⁺ | Cleavage at C4-propyl bond | Loss of the C₇H₁₅ radical. |

| 57 | [C₄H₉]⁺ | Cleavage at C2-C3 bond | Formation of a stable tertiary carbocation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation | A common fragment in branched alkanes. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (if available) in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

3.2. Gas Chromatography (GC) Conditions

-

Column: Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1) for higher concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-200.

-

Scan Mode: Full scan.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

References

Application Note & Protocol: Quantification of 2-Methyl-4-propyloctane in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-propyloctane is a branched-chain alkane that may be present in various complex mixtures, including environmental samples, petroleum products, and biological matrices. Accurate quantification of this volatile organic compound (VOC) is crucial for environmental monitoring, quality control in the petrochemical industry, and toxicological studies. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] The methodology described herein is designed to provide high sensitivity and selectivity for the target analyte in complex sample matrices.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using the described protocol. These values are representative and may vary depending on the specific sample matrix and instrumentation.

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Table 2: Quantification of this compound in Spiked Serum Samples

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| Serum-1 | 5.0 | 4.8 | 96 |

| Serum-2 | 25.0 | 26.5 | 106 |

| Serum-3 | 100.0 | 95.2 | 95 |

Experimental Protocols

This section details the methodologies for the quantification of this compound in complex mixtures. The protocol is divided into sample preparation and GC-MS analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in complex matrices.[2]

Materials:

-

20 mL headspace vials with PTFE-lined septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

-

Heater-shaker or water bath

-

Internal standard (e.g., d-labeled this compound or a suitable non-interfering alkane)

-

Sodium chloride (NaCl)

Protocol:

-

Sample Aliquoting: Pipette a known volume (e.g., 1-5 mL) of the liquid sample (e.g., serum, water) into a 20 mL headspace vial. For solid samples, a known weight (e.g., 1-2 g) should be used.

-

Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

-

Matrix Modification: Add a saturating amount of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[3]

-

Vial Sealing: Immediately seal the vial with the PTFE-lined septum and cap.

-

Equilibration: Place the vial in a heater-shaker or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of the analyte between the sample matrix and the headspace.

-

SPME Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a fixed time (e.g., 20 minutes) to allow for the adsorption of the analytes.

-

Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

Gas chromatography separates the components of the mixture based on their volatility and interaction with the stationary phase, while mass spectrometry provides detection and identification based on the mass-to-charge ratio of the ionized molecules.[1]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

GC Column: A non-polar capillary column is recommended for alkane analysis, such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

-

Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard. Full scan mode can be used for initial identification. Branched alkanes often show preferential fragmentation at the branch point.[5]

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard.

-

Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard at a constant concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

-

Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship for Analyte Quantification

Caption: Logical flow for calculating analyte concentration.

References

Application Note: Use of 2-Methyl-4-propyloctane as a Chemical Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction While 2-Methyl-4-propyloctane is not a widely documented chemical standard, its properties as a stable, branched-chain alkane make it suitable for specific applications in analytical chemistry. This document provides a detailed protocol for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of non-polar analytes in complex matrices.

Internal standards are essential for improving the precision and accuracy of quantitative analysis.[1] They are compounds added in a consistent amount to all samples, including calibration standards and blanks, at the beginning of the sample preparation process.[2] By using the ratio of the analyte signal to the internal standard signal, variations arising from injection volume, sample matrix effects, and instrument drift can be effectively minimized.[1][2]

Selection Criteria for this compound as an Internal Standard:

-

Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or the sample matrix.

-

Structural Similarity: It is suitable for analyses involving other hydrocarbons or non-polar compounds, as it will behave similarly during extraction and chromatographic separation.[2]

-

Absence in Samples: It is not a naturally occurring compound in most biological or environmental samples, preventing interference with endogenous components.[2]

-

Chromatographic Resolution: Its unique branching results in a retention time that can typically be resolved from other common alkanes and analytes.

Physicochemical and Chromatographic Data

Quantitative data for this compound is summarized below. This information is critical for method development, including the selection of appropriate solvents and GC-MS parameters.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[3], Smolecule[4] |

| Molecular Weight | 170.33 g/mol | PubChem[3], Smolecule[4] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[3] |

| CAS Number | 62184-33-2 | PubChem[3], Smolecule[4] |

| IUPAC Name | This compound | PubChem[3] |

| Predicted XLogP3 | 6.1 | PubChem[3] |

Note: Chromatographic retention time is method-dependent and must be determined empirically on the specific GC-MS system and column used.

Experimental Protocols

Protocol for Use as an Internal Standard in GC-MS

This protocol details the steps for using this compound as an internal standard for the quantification of a hypothetical non-polar analyte (e.g., a long-chain fatty acid methyl ester or another hydrocarbon) in a sample matrix.

Objective: To accurately quantify a target analyte by correcting for variations in sample preparation and analysis.

Materials:

-

This compound (purity ≥98%)

-

High-purity solvent (e.g., hexane, dichloromethane, or ethyl acetate)

-

Target analyte standard

-

Volumetric flasks (Class A)

-

Micropipettes

-

GC vials with septa caps

-

Vortex mixer

-

GC-MS system with a suitable non-polar capillary column (e.g., DB-5ms, HP-5MS)

Procedure:

-

Preparation of Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve it in the chosen high-purity solvent in a 10 mL Class A volumetric flask.

-

Fill to the mark with the solvent, cap, and mix thoroughly by inversion.

-

Store the stock solution at 4°C in a tightly sealed container.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards containing known concentrations of the target analyte.

-

Create a working solution of the internal standard (e.g., 10 µg/mL) by diluting the stock solution.

-

Add a fixed volume of the IS working solution to each calibration standard to achieve a consistent final concentration (e.g., 1 µg/mL). For example, add 100 µL of the 10 µg/mL IS solution to each 1 mL of analyte standard.

-

This process creates a calibration curve based on the ratio of the analyte response to the internal standard response versus the analyte concentration.[5]

-

-

Sample Preparation:

-

To each unknown sample (e.g., 1 mL of a liquid extract), add the same fixed volume of the IS working solution (100 µL) as used for the calibration standards.

-

Vortex each sample for 30 seconds to ensure thorough mixing.

-

Proceed with any further extraction, derivatization, or clean-up steps required for the specific sample matrix. Adding the internal standard early in the process helps correct for analyte loss during sample preparation.[2]

-

-

GC-MS Analysis:

-

Set up the GC-MS method with appropriate parameters for the analytes of interest. A typical starting point for branched alkanes is provided in the table below.

-

Inject the prepared calibration standards and samples.

-

Acquire data in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification).

-

Example GC-MS Parameters:

| Parameter | Recommended Setting |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and SIM |

| SIM Ions for IS | Select characteristic, abundant ions from the mass spectrum of this compound (e.g., m/z 57, 71, 85). |

-

Data Analysis and Quantification:

-

Integrate the peak areas for the target analyte and the internal standard (this compound) in each chromatogram.

-

Calculate the Response Ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .[2]

-

Construct a calibration curve by plotting the Response Ratio of the standards against their corresponding concentrations.